molecular formula C10H20N2O3 B12828221 tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate

tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate

Cat. No.: B12828221
M. Wt: 216.28 g/mol
InChI Key: XRUGMVTYDABRQS-MRVPVSSYSA-N
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Description

tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology: It can be used to synthesize compounds with antimicrobial, antiviral, or anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It can be used to create molecules that target specific biological pathways, making it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its ability to participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3/t8-/m1/s1

InChI Key

XRUGMVTYDABRQS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CO)N

Origin of Product

United States

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